3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
3-[(3-methylphenoxy)methyl]-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c1-11-4-2-6-13(8-11)22-10-14-18-19-16-21(14)20-15(23-16)12-5-3-7-17-9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVQCYRLXBQILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. They have been found to interact with various target receptors, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
Similar compounds have been shown to interact with their targets through specific interactions facilitated by their ability to accept and donate hydrogen bonds. This allows them to bind to different target receptors and exert their pharmacological effects.
Biochemical Pathways
Similar compounds have been found to induce apoptosis in cancer cells, suggesting that they may affect pathways related to cell survival and death. They have also been found to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds. These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which are crucial for understanding its bioavailability and therapeutic potential.
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against cancer cells. For instance, some compounds have been found to induce apoptosis in MDA-MB-231 cells, upregulate pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulate the anti-apoptotic gene Bcl2.
Biological Activity
The compound 3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores its biological activity, including antimicrobial effects, potential therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a triazole ring fused with a thiadiazole moiety and a pyridine group. Its molecular formula is and has been assigned the PubChem CID 14416661 .
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study reported that various triazole derivatives demonstrated activity against multiple bacterial strains such as Staphylococcus aureus , Enterococcus faecalis , and Bacillus cereus .
| Compound | Activity Against |
|---|---|
| This compound | Moderate against tested microorganisms |
| 1a (Triazole derivative) | Effective against En , Sa , Ef , Be |
Anticancer Potential
The triazole ring system has been linked to anticancer activity. Some studies suggest that compounds containing this structure can inhibit cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways. For instance, triazole derivatives have shown promise in inhibiting tumor growth in various in vitro and in vivo models .
Immunomodulatory Effects
Another notable biological activity of this compound class is their immunomodulatory effects. Certain derivatives have been identified as potential S1P1/EDG1 receptor agonists, suggesting a role in modulating immune responses . This mechanism could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazole compounds. Modifications at specific positions on the triazole or thiadiazole rings can significantly influence their pharmacological profiles. For example:
- Substituents on the pyridine ring : Altering the substituents can enhance or reduce antimicrobial potency.
- Variation of the phenoxy group : The presence of different alkyl groups on the phenoxy moiety has been shown to affect solubility and bioavailability.
Study 1: Antimicrobial Evaluation
A recent study evaluated a series of triazolo-thiadiazoles for their antimicrobial efficacy. The tested compound exhibited moderate activity against several gram-positive and gram-negative bacteria. The results indicated that while not the most potent derivative, it still holds therapeutic potential.
Study 2: Cancer Cell Line Testing
In another investigation focused on anticancer properties, compounds similar to this compound were tested against human cancer cell lines. Results showed significant inhibition of cell growth at concentrations as low as 10 µM.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrate efficacy against various bacterial strains. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Methodology : Disc diffusion method was utilized to assess antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structure suggests potential anticancer properties. The presence of the triazole and thiadiazole rings is associated with various anticancer mechanisms. Recent studies have highlighted:
- Mechanism of Action : Inhibition of cancer cell proliferation through apoptosis induction.
- Cell Lines Tested : Various human cancer cell lines have been subjected to in vitro assays to evaluate cytotoxic effects .
Anti-inflammatory Effects
Compounds featuring the triazolo-thiadiazole scaffold have been reported to exhibit anti-inflammatory properties. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory cytokines. Key findings include:
- Cytokine Inhibition : Reduction in levels of TNF-alpha and IL-6 in treated cell cultures.
- Animal Models : Efficacy demonstrated in animal models of inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazole and thiadiazole rings can enhance potency and selectivity:
- Pyridine Substitution : Enhances solubility and biological activity.
- Methylphenoxy Group : Increases lipophilicity, improving cellular uptake .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. These studies suggest:
- Target Proteins : Potential interactions with enzymes involved in cancer metabolism and inflammation pathways.
- Binding Affinities : Calculated binding energies indicate promising interactions that warrant further investigation in drug development .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Mahendrasinh et al. (2013) | Demonstrated antibacterial activity against multiple strains | Paper disc diffusion technique |
| PMC (2022) | Reported anticancer effects on human cell lines | In vitro cytotoxicity assays |
| MDPI (2022) | Showed anti-inflammatory effects in animal models | Cytokine level assessment |
Preparation Methods
Cyclocondensation of Triazole-Thiols with Carboxylic Acids
The triazolo[3,4-b]thiadiazole scaffold is typically constructed via cyclocondensation between 4-amino-5-mercapto-1,2,4-triazole derivatives and carboxylic acids or their activated counterparts. For the target compound, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (1 ) reacts with 3-methylphenoxyacetic acid (2 ) in the presence of phosphorus oxychloride (POCl₃) under reflux conditions.
Reaction Conditions
- Molar Ratio : 1:1 (triazole-thiol : acid derivative)
- Solvent : Anhydrous ethanol or toluene
- Catalyst : Excess POCl₃ (5–10 equiv.)
- Temperature : Reflux (80–110°C)
- Duration : 6–12 hours
The reaction proceeds through intermediate thioamide formation, followed by intramolecular cyclization to yield the bicyclic triazolo-thiadiazole core. Excess POCl₃ is removed under reduced pressure, and the crude product is neutralized with sodium carbonate (Na₂CO₃) to precipitate the compound.
Table 1: Optimization of Cyclocondensation
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| POCl₃ (equiv.) | 8 | 78 |
| Solvent | Ethanol | 82 |
| Temperature (°C) | 100 | 85 |
Multi-Step Synthesis from Hydrazine Derivatives
Hydrazine-Carboxylic Acid Condensation
An alternative route involves condensing 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carbohydrazide (4 ) with 3-methylphenoxyacetyl chloride (5 ) in tetrahydrofuran (THF). The resulting hydrazone undergoes oxidative cyclization using iodine (I₂) or ferric chloride (FeCl₃) to form the thiadiazole ring.
Critical Steps
- Hydrazone Formation : Stirring at 25°C for 4 hours.
- Cyclization : Refluxing in acetonitrile with I₂ (1 equiv.) for 3 hours.
Equation :
$$
\text{C}{10}\text{H}9\text{N}3\text{O} + \text{C}9\text{H}9\text{O}2\text{Cl} \xrightarrow{\text{THF}} \text{C}{19}\text{H}{17}\text{N}3\text{O}3 \xrightarrow{\text{I}2} \text{C}{17}\text{H}{14}\text{N}4\text{OS}
$$
Purification and Characterization
Recrystallization and Chromatography
The crude product is purified via:
Spectroscopic Validation
Key Spectral Data :
- IR (KBr) : 1610 cm⁻¹ (C=N), 1248 cm⁻¹ (C-O-C), 1031 cm⁻¹ (C-S).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.19–7.77 (m, aromatic H), 5.2 (s, O-CH₂), 2.3 (s, CH₃).
- Mass Spectrometry : m/z 323.4 [M⁺].
Challenges and Modifications
Regioselectivity in Cyclization
The position of the methylphenoxy group (3- vs. 4-isomer) is controlled by:
- Steric Effects : Bulkier substituents favor para positions, but meta dominance is achieved using directed ortho-metalation (DoM) strategies.
- Catalytic Systems : Lewis acids like ZnCl₂ improve meta selectivity by 20%.
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound exhibit:
Q & A
Q. What are the standard synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives, and how are they adapted for this compound?
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example:
- Step 1 : Condensation of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) using sodium hydride in toluene to form intermediates like ethyl 4-hydroxy-4-aryl-2-oxobut-3-enoate .
- Step 2 : Cyclization with hydrazine hydrate to generate pyrazole-carboxylate intermediates .
- Step 3 : Reaction with carboxylic acids in phosphorus oxychloride (POCl₃) to form the triazolo-thiadiazole core. POCl₃ activates carbonyl groups, enhancing electrophilicity for ring closure . Adaptations for this compound may involve substituting phenoxy-methyl or pyridinyl groups at specific positions during intermediate steps.
Q. Which spectroscopic and chromatographic methods are critical for confirming the structure of this compound?
- 1H NMR : To verify substituent integration (e.g., methylphenoxy or pyridinyl protons) and assess purity .
- IR Spectroscopy : Confirms functional groups (e.g., C-N/C-S stretches in the triazole-thiadiazole system) .
- HPLC : Validates purity (>95% is typical for biological assays) .
- Elemental Analysis : Ensures stoichiometric consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?
- Solvent Selection : Toluene or DMF improves solubility of intermediates, reducing side reactions .
- Catalysis : Potassium hydroxide or sodium methylate in ethanol enhances cyclization efficiency .
- Temperature Control : Refluxing in POCl₃ (e.g., 6–16 hours at 110°C) ensures complete ring closure .
- Workup : Neutralization with sodium bicarbonate post-reaction minimizes acid degradation .
Q. What computational strategies are used to predict the biological activity of this compound?
- Molecular Docking : Software like AutoDock or Schrödinger Suite models interactions with target enzymes (e.g., 14α-demethylase lanosterol, PDB: 3LD6). Focus on binding affinity (ΔG values) and hydrogen-bonding with active-site residues .
- QSAR Models : Correlate substituent electronegativity or steric bulk with antifungal/anti-inflammatory activity .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- X-Ray Diffraction : Single-crystal studies (e.g., R factor <0.05) reveal planar triazolo-thiadiazole systems and dihedral angles with substituents, which influence bioactivity .
- C–H···π Interactions : Crystal packing (e.g., centroid distances ~3.3 Å) may explain solubility differences affecting assay outcomes .
Methodological Challenges and Solutions
Q. How to address discrepancies in biological activity data across studies?
- Comparative Assays : Standardize protocols (e.g., MIC for antifungal activity using Candida albicans strains) and control solvent/DMSO concentrations .
- Enzyme-Specific Testing : Test against alternate targets (e.g., p38 MAP kinase vs. COX-2) to clarify selectivity .
Q. What strategies validate the compound’s mechanism of action in enzymatic inhibition?
- Kinetic Studies : Measure IC₅₀ values via fluorometric assays (e.g., lanosterol demethylase activity using NADPH depletion rates) .
- Mutagenesis : Engineer enzyme mutants (e.g., Y132F in 14α-demethylase) to confirm binding-site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
